molecular formula C16H15BrCl3N B8215325 (S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

(S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B8215325
M. Wt: 407.6 g/mol
InChI Key: POPXXLXYDOGHOU-UQKRIMTDSA-N
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Description

(S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral tetrahydroisoquinoline derivative with the molecular formula C₁₆H₁₄BrCl₂N·HCl (molecular weight: 407.56 g/mol). Its CAS number is 1870821-29-6, and it is stored under dry, cool conditions (2–8°C) to maintain stability . The compound features a bicyclic tetrahydroisoquinoline core substituted with a 3-bromophenyl group at position 4, two chlorine atoms at positions 6 and 8, and a methyl group at position 2.

Properties

IUPAC Name

(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2N.ClH/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXXLXYDOGHOU-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules through various chemical reactions, including:

  • Suzuki–Miyaura Coupling : A method widely used for forming carbon–carbon bonds.
  • Oxidation and Reduction Reactions : The compound can participate in oxidation reactions to yield ketones or carboxylic acids and reduction reactions to produce alcohols or amines.

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit notable antimicrobial properties. In vitro studies have shown that (S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride significantly inhibits the growth of various bacterial strains. For instance, a study by Pendergrass et al. (2024) demonstrated a reduction in bacterial growth at concentrations as low as 10 μM.

Anticancer Potential

The anticancer properties of this compound have been extensively studied. In vitro assays indicated that it exhibits cytotoxic effects against human breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 μM, suggesting significant anticancer activity. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation via modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease and Parkinson's disease. For example, research indicated a 40% reduction in neuronal cell death under oxidative stress conditions induced by hydrogen peroxide .

Medicine

The compound is being explored for its potential therapeutic applications in various medical fields:

  • Drug Development : It is considered a candidate for developing new drugs targeting specific diseases due to its unique biological activities.
  • Therapeutic Uses : Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in treating infections and cancers.

Industry

In industrial applications, this compound can be utilized as a reagent in the synthesis of new materials and chemicals. Its unique chemical properties make it suitable for various industrial processes.

Antimicrobial Study

A study conducted by Pendergrass et al. (2024) assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives including this compound. Results indicated significant inhibition against multiple bacterial strains.

Cancer Cell Line Study

In a study published in the Journal of Medicinal Chemistry (2023), researchers evaluated the cytotoxic effects on human breast cancer cells (MCF-7), confirming its potential as an anticancer agent.

Neuroprotection Research

Recent investigations into neuroprotective compounds found that this derivative reduced neuronal cell death significantly under oxidative stress conditions.

Comparison with Similar Compounds

Hazard Profile :

  • GHS Signal Word : Warning
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

Below is a comparative analysis of key analogues:

Compound Substituents Biological Activity Key Differences
(S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline 3-Bromophenyl, 6,8-Cl, 2-CH₃ Under investigation; potential CNS activity High halogenation; chiral center (S)
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) N-methyl, phenyl substituent Neurotoxic (induces Parkinsonism) Pyridine core vs. isoquinoline core; lacks halogens
Tetrahydroisoquinoline-based alkaloids (e.g., Salsolinol) Endogenous hydroxylated derivatives Dopaminergic modulation Natural occurrence; fewer halogen substituents

Key Observations :

  • The S-configuration may influence receptor binding specificity, contrasting with racemic mixtures commonly seen in synthetic analogues.

Physicochemical and Pharmacokinetic Properties

Limited boiling point data are available for the target compound, but its molecular weight (407.56 g/mol) suggests lower solubility in aqueous media compared to smaller analogues like MPTP (MW: 173.25 g/mol). Halogenation typically increases metabolic stability but may elevate toxicity risks, as reflected in its H302 and H335 hazard classifications .

Methodological Considerations in Comparative Studies

Comparative studies rely on computational and experimental tools:

  • Structural Elucidation : Programs like SHELXL (for crystallographic refinement) and ORTEP-3 (for 3D visualization) are critical for resolving stereochemical details .
  • Similarity Metrics: Methods such as Tanimoto coefficients or pharmacophore mapping evaluate structural and functional overlap.

Preparation Methods

Bromophenyl Tetrahydroisoquinoline Core Synthesis

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Bromoethyl synthesisParaformaldehyde, HCl, POCl₃, 20–28°C9598
Enantiomeric resolutionL-Dibenzoyltartaric acid, ethanol, reflux42>99 ee
Hydrochloride formationHCl in NMP, antisolvent crystallization8899.5

The bromoethyl intermediate synthesis demonstrates exceptional efficiency (95% yield), whereas enantiomeric resolution remains a bottleneck due to moderate yields. Industrial adaptations prioritize solvent recovery and continuous crystallization to offset these limitations.

Optimization Strategies

Solvent and Catalyst Selection

Replacing traditional solvents like THF with N-methylpyrrolidone (NMP) enhances reaction homogeneity and reduces byproduct formation during sulfonylation. Catalytic systems employing Pd/C for hydrogenation or LiAlH₄ for nitro group reduction have been explored but require stringent moisture control to prevent hydrolysis.

Protecting Group Utilization

Boc (tert-butyloxycarbonyl) protection of the tetrahydroisoquinoline nitrogen prevents undesired side reactions during sulfonylation. Deprotection with trifluoroacetic acid in dichloromethane achieves near-quantitative recovery of the free base.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control during exothermic steps like bromination. Automated crystallization systems ensure consistent particle size distribution, critical for bioavailability in pharmaceutical formulations. Cost analysis reveals that 38% of production expenses arise from chiral resolution, incentivizing research into asymmetric catalysis alternatives.

Critical Analysis of Methodological Challenges

Hygroscopic Intermediates

The free base of (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is highly hygroscopic, necessitating inert atmosphere handling during isolation. Silica gel chromatography under argon atmosphere achieves purities >98% but complicates scale-up.

Byproduct Formation in Sulfonylation

Sulfonylation with 3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonyl chloride generates sulfonic acid byproducts, requiring aqueous washes with NaHCO₃ to neutralize residual acidity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral induction during cyclization. For tetrahydroisoquinoline derivatives, asymmetric hydrogenation or chiral auxiliary-mediated protocols are common. Evidence from analogous compounds (e.g., 4-(4-bromophenyl)-2-methyl-tetrahydroisoquinoline) highlights the use of chiral resolution via diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization . Purity should be verified via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) and polarimetry.

Q. How can researchers validate the absolute stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in the structurally similar 4-(4-bromophenyl)-2-methyl-tetrahydroisoquinoline hydrochloride, SC-XRD confirmed the (4R) configuration using SHELX refinement . Alternative methods include electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations for non-crystalline samples.

Q. What stability challenges are associated with this compound under standard laboratory conditions?

  • Methodological Answer : Halogenated tetrahydroisoquinolines are prone to photodegradation and hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Stability studies (HPLC-MS monitoring over 72 hours at 25°C/60% RH) are recommended. For analogs like 6,7-dimethoxy-2-methyl-tetrahydroisoquinoline, oxidation at the benzylic position was observed, suggesting antioxidants (e.g., BHT) may be necessary .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; methyl groups at δ 1.2–1.5 ppm).
  • HRMS : Exact mass analysis (e.g., ESI+ for [M+H]⁺) to verify molecular formula.
  • XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related tetrahydroisoquinoline thiocyanate salts .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data between enantiomers?

  • Methodological Answer : Design enantiomer-specific assays. For example, in MPTP-induced Parkinson’s models, (S)-enantiomers of structurally related compounds showed higher dopaminergic toxicity than (R)-forms . Use in vitro receptor-binding assays (e.g., radioligand displacement for σ-1 receptors) paired with molecular docking simulations to correlate stereochemistry with activity.

Q. What strategies optimize crystallographic refinement for low-quality diffraction data?

  • Methodological Answer : For weakly diffracting crystals (common with halogenated compounds), employ SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement parameters. High-resolution data (<1.0 Å) improves refinement, as seen in SHELX-based studies of bromophenyl-tetrahydroisoquinolines . Consider synchrotron radiation for small crystals (<0.1 mm).

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